2-(2,2-Difluoropropanoyl)cyclopentan-1-one
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Overview
Description
2-(2,2-Difluoropropanoyl)cyclopentan-1-one is a chemical compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a difluoropropanoyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with a difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropanoyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(2,2-Difluoropropanoyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropanoyl)cyclopentan-1-one involves its interaction with specific molecular targets. The difluoropropanoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoropropanoyl)cyclohexan-1-one
- 2-(2,2-Difluoropropanoyl)cyclopentanol
- 2-(2,2-Difluoropropanoyl)cyclopentylamine
Uniqueness
2-(2,2-Difluoropropanoyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of the difluoropropanoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H10F2O2 |
---|---|
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H10F2O2/c1-8(9,10)7(12)5-3-2-4-6(5)11/h5H,2-4H2,1H3 |
InChI Key |
CNYYIHYFPPFOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCCC1=O)(F)F |
Origin of Product |
United States |
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